molecular formula C17H23FN2O4S B2895763 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946217-29-4

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2895763
M. Wt: 370.44
InChI Key: HRAZKKUULIMGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fuel Cell Applications

A study by Bae, Miyatake, and Watanabe (2009) discusses the synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications. These copolymers, which involve the use of bis(4-fluorophenyl)sulfone, demonstrate promising properties as proton exchange membranes in fuel cells, showing higher mechanical properties and proton conductivity compared to other materials (Bae, Miyatake, & Watanabe, 2009).

Synthesis and Structural Analysis

Guerrero-Alvarez, Moncayo-Bautista, and Ariza-Castolo (2004) investigated the relative configuration of various diazaspiro, oxazaspiro, and dioxaspiro compounds, including those substituted by a methyl group, through NMR analysis. This research provides valuable insights into the structural aspects of compounds like 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) synthesized comb-shaped sulfonated poly(arylene ether sulfone)s for proton exchange membrane applications. These membranes demonstrated high proton conductivity, making them suitable for fuel cell applications. This research underlines the relevance of such spiro compounds in developing efficient fuel cell membranes (Kim, Robertson, & Guiver, 2008).

Phase Separation Morphology

Singh et al. (2014) studied fluorinated sulfonated polytriazoles with varying degrees of sulfonation. These polymers, involving fluoro-substituted components, displayed properties suitable for proton exchange membranes, with TEM images showing nano-phase separated morphology. This work highlights the potential of such spiro compounds in advanced material applications (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).

Supramolecular Interactions and Fluorination Outcomes

Simić et al. (2021) conducted a study on spirohydantoin-based compounds, including 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, to assess the effects of fluorination on their supramolecular interactions. This research provides insights into the impact of fluorination on the structural and interaction properties of such compounds (Simić, Đorđević, Lazić, Radovanović, Petkovic-Benazzouz, Rogan, Trišović, & Janjić, 2021).

Fluorination Techniques in Organic Synthesis

Lal (1993) explored the use of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for site-selective fluorination of organic compounds. This research is significant in understanding how fluorinated compounds like 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane can be synthesized and utilized in organic synthesis (Lal, 1993).

properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c1-3-16(21)19-8-6-17(7-9-19)20(10-11-24-17)25(22,23)14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZKKUULIMGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one

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